(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid
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Overview
Description
(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid is a compound that features a 1,2,4-triazole ring attached to a phenyl group, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid typically involves the formation of the 1,2,4-triazole ring followed by its attachment to the phenyl group and subsequent introduction of the acrylic acid moiety. One common method involves the use of 3-amino-1,2,4-triazole as a starting material, which reacts with an appropriate electrophile to form the triazole ring . The phenyl group can be introduced via a coupling reaction, and the acrylic acid moiety is typically added through a condensation reaction with an appropriate aldehyde .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
Major products formed from these reactions include substituted triazoles, reduced alcohols, and oxidized carboxylic acids .
Scientific Research Applications
(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity . The acrylic acid moiety can participate in covalent bonding with target enzymes or proteins, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,4-triazole derivatives such as fluconazole, anastrozole, and voriconazole . These compounds share the triazole ring but differ in their attached functional groups and overall structure.
Uniqueness
(E)-3-(4-(1,2,4-triazol-1-yl)phenyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical reactivity and potential biological activity compared to other triazole derivatives .
Properties
IUPAC Name |
(E)-3-[4-(1,2,4-triazol-1-yl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)6-3-9-1-4-10(5-2-9)14-8-12-7-13-14/h1-8H,(H,15,16)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCSWQYKUPLXJX-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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